Imidazo[1,5-a]pyrazine-1-carbaldehyde
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Overview
Description
Imidazo[1,5-a]pyrazine-1-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyrazine ring system with an aldehyde functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyrazine-1-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. One common method includes the cyclocondensation of 2-aminopyrazine with an aldehyde, followed by oxidation to introduce the aldehyde group at the desired position . Another approach involves the use of iodine-catalyzed reactions to achieve the formation of the imidazo-pyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyrazine-1-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Imidazo[1,5-a]pyrazine-1-carboxylic acid
Reduction: Imidazo[1,5-a]pyrazine-1-methanol
Substitution: Various substituted imidazo[1,5-a]pyrazine derivatives
Scientific Research Applications
Imidazo[1,5-a]pyrazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer activity and potential as a lead compound in drug discovery.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyrazine-1-carbaldehyde varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to inhibit certain cancer cell lines by interfering with cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazine-1-carbaldehyde can be compared with other similar compounds such as imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrazine. These compounds share a similar fused ring system but differ in their chemical properties and applications . This compound is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization .
List of Similar Compounds
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyridine
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
imidazo[1,5-a]pyrazine-1-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-6-7-3-8-1-2-10(7)5-9-6/h1-5H |
InChI Key |
URSHOQJMAPNIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2C=N1)C=O |
Origin of Product |
United States |
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